4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol basic properties
4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol basic properties
An In-Depth Technical Guide to the Core Basic Properties of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a bicyclic heterocyclic compound of interest in medicinal chemistry due to its structural similarity to neuroactive agents. While specific experimental data on its basic properties are not extensively documented in publicly available literature, this guide provides a comprehensive analysis based on the fundamental principles of isoxazole chemistry, data from analogous structures, and detailed theoretical and experimental frameworks for its characterization. This document serves as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related molecules.
Molecular Structure and Physicochemical Properties
4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, with the chemical formula C₇H₉NO₂, is characterized by an isoxazol-3-ol ring fused to a cyclohexene ring. This fusion imparts a semi-rigid conformation that is often explored in the design of pharmacologically active molecules.
Table 1: Physicochemical Properties of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
| Property | Value | Source |
| CAS Number | 27772-90-3 | ChemScene[1] |
| Molecular Formula | C₇H₉NO₂ | ChemScene[1] |
| Molecular Weight | 139.15 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 46.26 Ų | ChemScene[1] |
| LogP (calculated) | 1.259 | ChemScene[1] |
Acid-Base Properties: A Dichotomy of Functionality
The structure of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol presents two key ionizable groups: the hydroxyl group on the isoxazole ring and the nitrogen atom within the same ring. This duality means the molecule can act as both an acid and a base.
Acidity of the 3-Hydroxy Group
The hydroxyl group at the 3-position of the isoxazole ring is known to be acidic. This acidity is a general feature of isoxazol-3-ols.[2] The deprotonation of this group results in a resonance-stabilized anion, which contributes to its acidic character. For comparison, isoxazol-3-ol is noted to be more acidic than its isothiazol-3-ol counterpart by 1.7 pKa units.[2] This acidic nature is a critical consideration in physiological environments and for salt formation strategies in drug development.
Basicity and the Protonation Site
The basicity of the isoxazole ring is attributed to the lone pair of electrons on the nitrogen atom. In an acidic medium, this nitrogen is the most likely site of protonation.[3] The resulting cation is stabilized by the electron-donating character of the fused aliphatic ring.
The equilibrium between the neutral and protonated forms is fundamental to understanding the molecule's behavior in different pH environments, its receptor-binding interactions, and its pharmacokinetic profile.
Figure 1: Equilibrium between the neutral and protonated forms of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol.
Synthesis and Chemical Reactivity
While specific synthetic routes for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol are not prominently detailed in the surveyed literature, the synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition reactions.[4][5] Another common approach is the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.[2] The weak nitrogen-oxygen bond in the isoxazole ring can be susceptible to cleavage under reductive or strongly basic conditions, a reactivity that can be exploited in synthetic transformations.[6]
Relevance in Drug Discovery and Development
The 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol scaffold is structurally related to known neuroactive compounds such as Gaboxadol (THIP), which is a GABA-A receptor agonist.[7] The basicity of the isoxazole nitrogen is crucial for its interaction with the acidic residues in the binding pockets of such receptors. Furthermore, understanding the pKa of this compound is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the degree of ionization at physiological pH will significantly influence its ability to cross the blood-brain barrier.
Experimental Protocols for Basicity Determination
Given the absence of published experimental pKa values for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, the following protocols are proposed for its determination.
Potentiometric Titration
This classical method involves the titration of a solution of the compound with a strong acid and monitoring the pH change.
Step-by-Step Methodology:
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Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol and dissolve it in a suitable solvent (e.g., a mixture of methanol and water).
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
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Data Collection: Record the pH value after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
UV-Vis Spectrophotometry
This method is based on the principle that the neutral and protonated forms of the molecule will have different UV-Vis absorption spectra.
Step-by-Step Methodology:
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
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Preparation of Sample Solutions: Prepare solutions of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol of the same concentration in each of the buffer solutions.
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Spectral Measurement: Record the UV-Vis spectrum for each solution.
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Data Analysis: Identify a wavelength where the absorbance difference between the neutral and protonated forms is maximal. Plot the absorbance at this wavelength against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. I. Protonation of isoxazole derivatives in aqueous sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Gaboxadol - Wikipedia [en.wikipedia.org]
